molecular formula C10H15Cl3N2 B2429826 5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride CAS No. 2089257-42-9

5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride

Cat. No. B2429826
CAS RN: 2089257-42-9
M. Wt: 269.59
InChI Key: JDNYXVSRYHDASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C10H15Cl3N2O . It is an off-white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O.2ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;/h1-2,7,9,12H,3-6H2;2*1H .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 285.6 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: One study describes the synthesis of a related compound, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, demonstrating the process of chlorination and condensation with piperidine (Shen Li, 2012).
  • Molecular Structure Analysis: Research on compounds like desloratadine, which have structural similarities to 5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride, provides insights into their molecular structure, highlighting the absence of strong hydrogen bonds despite the presence of groups capable of hydrogen bonding (P. Bhatt & G. Desiraju, 2006).

Applications in Material Science and Chemistry

  • Corrosion Inhibition: Piperidine derivatives have been studied for their properties in inhibiting the corrosion of iron, an application that might be relevant for this compound (S. Kaya et al., 2016).
  • Synthetic Applications in Organic Chemistry: The reaction of heterocyclic amines with compounds such as 4,5-dichloro-3-trichloromethylisothiazole has been examined, indicating potential synthetic applications for compounds with structures similar to this compound (V. Potkin et al., 2008).

Pharmaceutical Research and Medicinal Chemistry

  • Development of Novel Drug Compounds: Research on synthetic bacteriochlorins with integral spiro-piperidine motifs highlights the potential of piperidine-based compounds in developing new pharmaceuticals (Kanumuri Ramesh Reddy et al., 2013).
  • Aurora Kinase Inhibition: A study reports on a compound containing a piperidine moiety which may be useful in inhibiting Aurora A, a protein kinase implicated in cancer (ロバート ヘンリー,ジェームズ, 2006).

Analytical Chemistry and Pharmacology

  • Synthesis of Key Intermediates: The synthesis of key intermediates, like 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, for potent deoxycytidine kinase inhibitors, exemplifies the role of piperidine derivatives in medicinal chemistry (Haiming Zhang et al., 2009).
  • Evaluation in Neuropathic Pain Models: Compounds structurally related to this compound have been evaluated in rat models of neuropathic pain, indicating potential research avenues for related compounds (K. Deseure et al., 2002).

Safety and Hazards

The safety data sheet for 5-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride indicates that it has Hazard Statements H302, H315, H319, H335, and various precautionary statements .

properties

IUPAC Name

5-chloro-2-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNYXVSRYHDASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.